3-Dechloro Sertraline Hydrochloride

描述

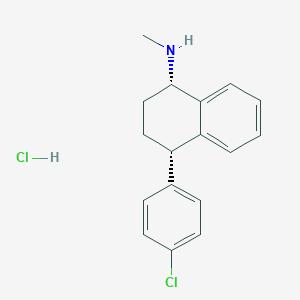

3-Dechloro Sertraline Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H19Cl2N and its molecular weight is 308.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Dechloro Sertraline Hydrochloride is a derivative of the well-known selective serotonin reuptake inhibitor (SSRI), sertraline. This compound has garnered attention for its potential biological activities, particularly in the context of psychiatric disorders. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, and structural comparisons with related compounds.

This compound primarily functions as a selective serotonin reuptake inhibitor . By inhibiting the reuptake of serotonin in the synaptic cleft, it increases the availability of serotonin, which is crucial for mood regulation. This mechanism is similar to that of sertraline, but modifications in its structure may influence its binding affinity and selectivity towards serotonin transporters.

- Binding Affinity : Preliminary studies suggest that this compound retains significant interaction with serotonin receptors, although alterations in its structure may affect binding kinetics compared to sertraline.

- Pharmacodynamics : The increase in synaptic serotonin levels contributes to its antidepressant effects and may also help alleviate symptoms associated with anxiety disorders and obsessive-compulsive disorder (OCD) .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be influenced by its structural modifications. Key aspects include:

Structural Comparison

The structural modification of removing one chlorine atom from sertraline results in distinct pharmacological properties. Below is a comparison table highlighting key features:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sertraline Hydrochloride | Contains three chlorine atoms | Selective serotonin reuptake inhibitor |

| This compound | Contains two chlorine atoms | Selective serotonin reuptake inhibitor |

| Fluoxetine | Contains a trifluoromethyl group | Selective serotonin reuptake inhibitor |

| Paroxetine | Contains a piperidine ring | Selective serotonin reuptake inhibitor |

| Citalopram | Contains a cyclopropyl group | Selective serotonin reuptake inhibitor |

The removal of a chlorine atom may enhance or reduce the efficacy and side effect profile compared to other SSRIs due to changes in receptor binding dynamics .

Case Studies and Research Findings

Research into the biological activity of this compound is still emerging. However, several studies have provided insights into its potential applications:

- Antidepressant Efficacy : Similar to sertraline, this compound has been hypothesized to effectively improve depressive symptoms by enhancing serotonergic neurotransmission. Studies indicate that modifications in molecular structure can lead to variations in efficacy and side effects .

- Animal Studies : In animal models, sertraline has shown effects on steroid production and gene expression related to steroidogenesis, which may also be relevant for this compound due to their structural similarities .

- Clinical Implications : Given its potential as an antidepressant, further investigations are warranted to explore its therapeutic applications across various psychiatric conditions such as anxiety disorders and PTSD .

科学研究应用

Pharmaceutical Applications

Antidepressant Properties:

3-Dechloro Sertraline Hydrochloride is primarily recognized for its antidepressant properties. As a structural analogue of Sertraline, it shares similar pharmacological effects, functioning as an SSRI. This mechanism involves the inhibition of serotonin reuptake in the synaptic cleft, thereby increasing serotonin availability and enhancing mood stabilization .

Intermediate in Synthesis:

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of Sertraline. The compound is utilized in various synthetic routes to produce high-purity Sertraline hydrochloride while minimizing the formation of undesired byproducts . The efficient synthesis of this compound can lead to improved yields and reduced environmental impact during drug production.

Research Applications

Analytical Chemistry:

The compound is often employed in analytical chemistry as a reference standard for quality control purposes. Its presence as an impurity in commercial Sertraline formulations necessitates rigorous testing to ensure product safety and efficacy. The accurate quantification of this compound can help pharmaceutical companies adhere to regulatory standards and maintain product integrity .

Toxicological Studies:

Research into the toxicological profile of this compound is essential for understanding its safety in therapeutic applications. Studies evaluating its pharmacokinetics and potential side effects contribute to a broader understanding of SSRIs and their metabolites .

Environmental Applications

Waste Reduction in Drug Manufacturing:

Recent advancements in the synthesis of this compound have focused on reducing waste and improving efficiency. New methodologies have been developed that minimize hazardous byproducts, thereby enhancing environmental sustainability during the production process. For instance, a telescoped process has been introduced that reduces solvent usage and eliminates the need for toxic reagents .

Case Study 1: Synthesis Efficiency

A study conducted by Pfizer Global Research demonstrated that implementing a new synthetic route for producing Sertraline hydrochloride significantly improved yield while reducing hazardous waste by over 440 tons annually. This method utilized this compound effectively, showcasing its importance in modern pharmaceutical manufacturing practices .

Case Study 2: Quality Control

In a quality control setting, laboratories have utilized this compound as a benchmark for assessing the purity of commercial Sertraline products. Analytical methods such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify this impurity, ensuring compliance with safety regulations .

属性

IUPAC Name |

(1S,4S)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTILPEMKUQBCMU-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712362 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79646-00-7 | |

| Record name | (1S,4S)-4-(4-Chlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。